4-Bromo-2-methoxypyrimidine
Overview
Description
4-Bromo-2-methoxypyrimidine is a chemical compound with the molecular formula C5H5BrN2O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxypyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. The ring is substituted at the 4th position with a bromine atom and at the 2nd position with a methoxy group . The InChI code for the molecule is 1S/C5H5BrN2O/c1-9-5-7-3-2-4 (6)8-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-methoxypyrimidine has a molecular weight of 189.01 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
As I mentioned earlier, “4-Bromo-2-methoxypyrimidine” is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It’s used in scientific research, particularly in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
As I mentioned earlier, “4-Bromo-2-methoxypyrimidine” is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It’s used in scientific research, particularly in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Safety And Hazards
4-Bromo-2-methoxypyrimidine is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-bromo-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSARKGLAVSMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657089 | |
Record name | 4-Bromo-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxypyrimidine | |
CAS RN |
959240-72-3 | |
Record name | 4-Bromo-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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